

Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(4-Aminophenyl)-4-methylbenzenesulfonamide
Cat. No.:	B1331136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the reaction of p-toluenesulfonyl chloride with p-phenylenediamine. This application note includes a step-by-step experimental procedure, a summary of reaction parameters and product characteristics, and characterization data.

Introduction

N-(4-Aminophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery. The presence of a primary aromatic amine and a sulfonamide moiety makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. This protocol outlines a straightforward and reproducible method for its preparation from commercially available starting materials.

Reaction Scheme

Experimental Protocol

Materials:

- p-Toluenesulfonyl chloride
- p-Phenylenediamine
- Distilled water
- Sodium carbonate solution (3%)
- Methanol

Equipment:

- Round-bottom flask (100 mL)
- Magnetic stirrer
- pH meter or pH paper
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or desiccator
- Recrystallization apparatus

Procedure:


- In a 100 mL round-bottom flask, suspend p-phenylenediamine (1.0 mmol, 0.108 g) in 20 mL of distilled water.
- To this suspension, add p-toluenesulfonyl chloride (1.05 mmol, 0.200 g).
- Stir the mixture vigorously at room temperature for 10 hours.
- Throughout the reaction, maintain the pH of the mixture between 8 and 9 by the dropwise addition of a 3% sodium carbonate solution.

- Upon completion of the reaction, a light brown precipitate will have formed.
- Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water.
- Dry the crude product in an oven or desiccator.
- For purification, recrystallize the crude product from methanol to obtain light brown needles of **N-(4-Aminophenyl)-4-methylbenzenesulfonamide**.

Data Presentation

Parameter	Value
<hr/>	
Reactants	
p-Toluenesulfonyl chloride	1.05 mmol
p-Phenylenediamine	1.0 mmol
<hr/>	
Reaction Conditions	
Solvent	Distilled Water
Temperature	Room Temperature
Reaction Time	10 hours
pH	8-9
<hr/>	
Product Characteristics	
Appearance	Light brown needles
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₂ S
Molecular Weight	262.33 g/mol [1]
Melting Point	185 °C [2]
<hr/>	
Characterization Data	
¹ H NMR	Spectral data available from Sigma-Aldrich. [1]
IR	Spectral data available from Sigma-Aldrich. [1]

Mandatory Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(4-Aminophenyl)-4-methylbenzenesulfonamide | C13H14N2O2S | CID 458884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- To cite this document: BenchChem. [Synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1331136#synthesis-of-n-4-aminophenyl-4-methylbenzenesulfonamide-from-p-toluenesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com